CMLD-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

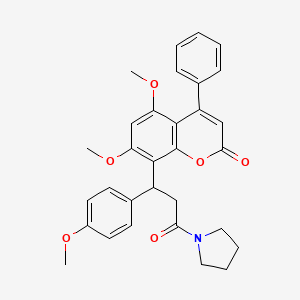

5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31NO6/c1-35-22-13-11-21(12-14-22)23(17-27(33)32-15-7-8-16-32)29-25(36-2)19-26(37-3)30-24(18-28(34)38-31(29)30)20-9-5-4-6-10-20/h4-6,9-14,18-19,23H,7-8,15-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROGRNRRJJYCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=C(C=C(C4=C3OC(=O)C=C4C5=CC=CC=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of CMLD-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMLD-2 is a potent small molecule inhibitor of the RNA-binding protein HuR (Hu Antigen R). By competitively binding to HuR, this compound disrupts the interaction between HuR and adenine-uridine-rich elements (AREs) in the 3'-untranslated region of target mRNAs. This disruption leads to the destabilization of mRNAs encoding various oncoproteins, ultimately inducing apoptosis and inhibiting tumor growth. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for researchers in the field of drug discovery and development.

Introduction

The RNA-binding protein HuR is overexpressed in a wide range of human cancers and is associated with aggressive disease, drug resistance, and poor prognosis.[1] HuR stabilizes target mRNAs of proteins involved in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy. This compound emerged from a high-throughput screening campaign to identify small molecule disruptors of the HuR-mRNA interaction.[2] This document details the scientific journey of this compound, from its initial identification to its characterization as a promising anti-cancer agent.

Discovery of this compound as a HuR-ARE Interaction Inhibitor

This compound was identified through a fluorescence polarization-based high-throughput screening assay designed to find compounds that disrupt the interaction between HuR and an ARE-containing RNA oligonucleotide.

Experimental Protocol: Fluorescence Polarization (FP) Assay

Objective: To identify small molecules that inhibit the binding of HuR to ARE-containing RNA.

Materials:

-

Full-length recombinant HuR protein

-

Fluorescein-labeled ARE-containing RNA oligonucleotide (e.g., from Msi1 mRNA)

-

Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% (v/v) Pluronic F-68

-

Test compounds dissolved in DMSO

-

384-well black plates

Procedure:

-

Prepare a solution of the fluorescein-labeled ARE-RNA oligo at a final concentration of 1 nM in the assay buffer.

-

Prepare a solution of HuR protein at a concentration of 50 nM in the assay buffer.

-

Add the test compounds to the wells of the 384-well plate to achieve the desired final concentration (typically in the µM range).

-

Add the HuR protein solution to the wells containing the test compounds.

-

Add the fluorescein-labeled ARE-RNA oligo solution to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the inhibition of HuR-ARE binding for each compound relative to a DMSO control.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis can be inferred from general methods for coumarin synthesis and Michael additions. The IUPAC name for this compound is 5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one. The synthesis would likely involve the following key steps:

-

Synthesis of the 5,7-dimethoxy-4-phenylcoumarin core: This can be achieved via a Pechmann condensation or a Perkin reaction, common methods for coumarin synthesis. For example, reacting 3,5-dimethoxyphenol with ethyl benzoylacetate in the presence of an acid catalyst.

-

Introduction of the side chain at the C8 position: This could be accomplished through a Michael addition reaction. The 5,7-dimethoxy-4-phenylcoumarin would act as the Michael donor, and a suitable Michael acceptor, such as a chalcone derivative of 4-methoxyphenyl and a pyrrolidinyl propenone, would be used.

A plausible, though not definitively published, synthetic scheme is proposed below:

Proposed Synthetic Pathway for this compound

Caption: Proposed synthetic route for this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-tumor activity across a range of cancer cell lines. Its primary mechanism of action is the inhibition of the HuR-ARE interaction, leading to downstream effects on gene expression and cell fate.

Quantitative Data on this compound Activity

| Parameter | Value | Cell Line(s) | Reference |

| Ki (HuR-ARE Interaction) | 350 nM | - | [2] |

| IC50 (Cell Viability) | 28.9 µM | HCT-116 (Colon) | [2] |

| 18.2 µM | MiaPaCa2 (Pancreatic) | [2] | |

| ~30 µM | H1299, A549 (Lung) | [3] | |

| 35 µM | SW1736, 8505C, BCPAP, K1 (Thyroid) | [4] |

Signaling Pathways Affected by this compound

This compound treatment leads to the downregulation of several oncogenic proteins by destabilizing their respective mRNAs. This results in the induction of apoptosis and cell cycle arrest.

Caption: this compound mechanism of action leading to apoptosis and cell cycle arrest.

Key Experimental Protocols for Biological Characterization

Ribonucleoprotein Immunoprecipitation (RNP-IP) Assay

Objective: To confirm that this compound disrupts the interaction of HuR with specific target mRNAs in cells.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., Polysome lysis buffer)

-

Anti-HuR antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

RNA extraction kit

-

RT-qPCR reagents and primers for target mRNAs (e.g., Bcl-2, Msi1, XIAP)

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).

-

Lyse the cells and collect the supernatant containing the ribonucleoprotein complexes.

-

Pre-clear the lysate with magnetic beads.

-

Incubate the pre-cleared lysate with anti-HuR antibody or control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the RNA from the beads and purify it using an RNA extraction kit.

-

Perform RT-qPCR to quantify the amount of specific target mRNAs co-immunoprecipitated with HuR.

-

Compare the amount of target mRNA in this compound treated samples to the DMSO control. A significant reduction indicates that this compound disrupts the HuR-mRNA interaction.

Caption: Experimental workflow for RNP-IP assay.

Luciferase Reporter Assay for Wnt Signaling

Objective: To assess the functional consequence of HuR inhibition by this compound on a downstream signaling pathway regulated by a HuR target.

Materials:

-

HCT-116 cells stably expressing a Wnt-responsive luciferase reporter (e.g., 7xTcf promoter/luciferase)

-

This compound

-

DMSO

-

Wnt signaling activator (e.g., LiCl)

-

Luciferase assay reagent

-

96-well plates

Procedure:

-

Seed the stable HCT-116 reporter cells in a 96-well plate.

-

After cell attachment, treat the cells with this compound or DMSO for a specified duration.

-

Stimulate Wnt signaling by adding LiCl to the appropriate wells.

-

After the desired incubation time, lyse the cells.

-

Add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer.

-

A decrease in luciferase activity in this compound treated cells compared to the control indicates inhibition of the Wnt signaling pathway, a downstream effect of HuR inhibition.

Conclusion

This compound is a valuable tool compound for studying the biological functions of HuR and serves as a promising lead for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its discovery, synthesis, and biological evaluation, offering detailed protocols to aid researchers in further exploring the potential of HuR inhibition in cancer therapy. Further optimization of this compound and its analogs could lead to the development of more potent and selective inhibitors with clinical potential.

References

- 1. 5,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 390799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]

- 4. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

CMLD-2: A Potent Inhibitor of the HuR-ARE Interaction for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CMLD-2, a small molecule inhibitor of the Hu antigen R (HuR)-adenylate-uridylate-rich element (ARE) interaction. It is designed for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting RNA-binding proteins in oncology. This document details the mechanism of action of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction: HuR as a Critical Regulator in Cancer

Hu antigen R (HuR), also known as ELAV-like protein 1 (ELAVL1), is an RNA-binding protein (RBP) that plays a crucial role in post-transcriptional gene regulation.[1][2] HuR binds to AREs in the 3'-untranslated region (3'-UTR) of many target messenger RNAs (mRNAs).[1][3] This interaction stabilizes the target mRNAs, leading to increased protein expression.[1][4]

In numerous types of cancer, HuR is overexpressed and predominantly located in the cytoplasm.[2][4][5] This cytoplasmic localization is associated with aggressive disease, poor prognosis, and drug resistance.[1][2] HuR promotes tumorigenesis by stabilizing the mRNAs of a wide array of oncoproteins, including those involved in cell proliferation (e.g., Cyclin E), apoptosis inhibition (e.g., Bcl-2, XIAP), angiogenesis (e.g., VEGF), and invasion and metastasis (e.g., uPA, uPAR).[4][5][6] Consequently, inhibiting the function of HuR presents a promising therapeutic strategy for cancer treatment.[2][3]

This compound: Mechanism of Action and Therapeutic Potential

This compound is a cell-permeable, 2H-chromen-2-one based compound identified as a potent disruptor of the HuR-ARE interaction.[6][7] It competitively binds to the HuR protein, thereby preventing it from binding to and stabilizing its target mRNAs.[1][8][9] This disruption leads to the destabilization and subsequent degradation of oncogenic mRNAs, resulting in decreased production of their corresponding proteins.[6]

The downstream effects of this compound's inhibitory action are multifaceted and contribute to its antitumor activity. By reducing the levels of anti-apoptotic proteins like Bcl-2 and XIAP, this compound induces apoptosis in cancer cells.[6][8] Furthermore, it has been shown to cause G1 phase cell cycle arrest and induce autophagy-associated cell death.[6][8][10] this compound has demonstrated cytotoxic selectivity for cancer cells over normal cells and has shown efficacy in various cancer cell lines, including colon, pancreatic, lung, and thyroid cancer.[6][8][10]

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Protein | RNA Target | Reference |

| Ki | 0.35 ± 0.3 µM | Fluorescence Polarization (FP) | Full-length HuR | AREMsi1 | [6] |

| Ki | ~350 nM | Not Specified | HuR | ARE-containing mRNAs | [1][8][11] |

| Kd | 75 nM | AlphaLISA | HuR RRM1/2 | AREMsi1 | [6] |

Ki (Inhibition constant) and Kd (Dissociation constant) are measures of binding affinity; lower values indicate stronger binding.[12]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | 28.9 | [7] |

| MiaPaCa2 | Pancreatic Cancer | 18.2 | [7] |

| SW1736 | Thyroid Cancer | ~35 (effective dose) | [13] |

| 8505C | Thyroid Cancer | ~35 (effective dose) | [13] |

| BCPAP | Thyroid Cancer | ~35 (effective dose) | [13] |

| K1 | Thyroid Cancer | ~35 (effective dose) | [13] |

| H1299 | Lung Cancer | Not specified, effective at 20-30 µM | [8] |

| A549 | Lung Cancer | Not specified, effective at 20-30 µM | [8] |

| WI-38 (Normal) | Fibroblast | 63.7 | [10] |

| CCD 841 CoN (Normal) | Colon Epithelial | 63.7 | [10] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[12]

Table 3: Effect of this compound on HuR Target mRNA Stability

| mRNA Target | Cell Line | This compound Concentration | Effect | Reference |

| Bcl-2 | HCT-116 | 20 µM | Shortened half-life | [6] |

| Msi1 | HCT-116 | 20 µM | Shortened half-life | [6] |

| XIAP | HCT-116 | 20 µM | Shortened half-life | [6] |

| MAD2 | Thyroid Cancer Cells | 35 µM | Strong decrease in mRNA levels | [13] |

| HuR | H1299 | 30 µM | Significant reduction in mRNA | [10] |

| Bcl-2 | H1299 | 30 µM | Significant reduction in mRNA | [10] |

| p27 | H1299 | 30 µM | Concomitant increase in mRNA | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used in the characterization of this compound.

Fluorescence Polarization (FP) Assay

This assay is used to measure the disruption of the HuR-ARE interaction in a high-throughput format.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled RNA probe (ARE) tumbles rapidly, resulting in low polarization. When bound by the much larger HuR protein, the complex tumbles slower, leading to higher polarization. A compound that disrupts this interaction will cause a decrease in polarization.

Protocol:

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing HuR protein (e.g., 10 nM) and the fluorescein-labeled ARE probe (e.g., 2 nM) in the assay buffer.[6]

-

Add the test compound at various concentrations to the wells of the 384-well plate.[14]

-

Add the HuR-ARE mixture to the wells.

-

Include controls: "free probe" (probe only, for minimum polarization) and "no inhibitor" (HuR-ARE complex with DMSO, for maximum polarization).[14]

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes to 2 hours), protected from light.[14][15]

-

Measure fluorescence polarization on a microplate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[14][16]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

The Ki can be calculated from the IC50 value.[15]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is another biochemical assay used to validate the disruption of the HuR-RNA complex.

Principle: AlphaLISA is a bead-based immunoassay. One bead (Donor) is coated with streptavidin, which binds to a biotinylated ARE oligo. A second bead (Acceptor) is coated with nickel and binds to a His-tagged HuR protein. When HuR and ARE interact, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead, it releases singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, resulting in light emission. A disruptor compound prevents this proximity, leading to a loss of signal.[6][17]

Protocol:

-

Reagents:

-

Procedure:

-

Add the His-tagged HuR protein (e.g., 100 nM) and biotinylated ARE oligo (e.g., 25 nM) to the wells of an assay plate.[6]

-

Add the test compounds at various concentrations.

-

Incubate to allow for protein-RNA interaction and inhibition.

-

Add the Nickel-coated Acceptor beads and incubate.

-

Add the Streptavidin-coated Donor beads and incubate in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against compound concentration to determine the IC50 value.

-

mRNA Stability Assay

This assay determines if a compound affects the half-life of a specific mRNA.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., HCT-116) and allow them to adhere.[6]

-

Treatment: Treat the cells with the test compound (e.g., 20 µM this compound) or a vehicle control (DMSO).[6]

-

Transcription Inhibition: Add a transcription inhibitor, such as Actinomycin D (e.g., 5 µg/mL), to all wells to halt the synthesis of new mRNA.[6]

-

Time Course: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

-

RNA Extraction and qPCR: Extract total RNA from the harvested cells at each time point. Perform quantitative real-time PCR (qPCR) to measure the amount of the target mRNA (e.g., Bcl-2, XIAP) remaining.

-

Data Analysis:

-

Normalize the target mRNA levels to a stable housekeeping gene.

-

Plot the percentage of remaining mRNA against time for both treated and control samples.

-

Calculate the mRNA half-life (the time it takes for 50% of the mRNA to degrade) for each condition. A shorter half-life in the this compound treated sample indicates that the compound destabilizes the target mRNA.

-

Western Blotting

This technique is used to measure the protein levels of HuR targets.

Protocol:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).[6] Harvest and lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a standard assay (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[13]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, XIAP, Msi1, cleaved PARP, Caspase-3, and a loading control like α-Tubulin or Actin).[6][13]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound has been robustly validated as a potent and selective inhibitor of the HuR-ARE interaction.[6] Its ability to destabilize multiple oncogenic mRNAs simultaneously provides a powerful mechanism to induce apoptosis and inhibit tumor cell proliferation across a range of cancer types.[6][9][10] The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this compound or develop similar inhibitors.

Future research should focus on optimizing the pharmacological properties of this compound for in vivo applications, exploring its efficacy in preclinical animal models, and identifying potential biomarkers to predict patient response. The continued development of HuR inhibitors like this compound holds significant promise for a new class of cancer therapeutics that target post-transcriptional gene regulation.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The RNA-binding protein HuR in human cancer: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-transcriptional regulation of cancer traits by HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ≥98% (HPLC), RNA stability modulator, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of CMLD-2 on mRNA Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMLD-2 is a small molecule inhibitor that has garnered significant attention for its potent anti-tumor activities. Its mechanism of action is centered on the post-transcriptional regulation of gene expression, specifically by modulating the stability of messenger RNA (mRNA). This compound competitively binds to the RNA-binding protein Hu antigen R (HuR), a key regulator of mRNA stability, thereby preventing it from binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of its target transcripts. This disruption leads to the destabilization and subsequent degradation of mRNAs encoding for proteins crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the biological activity of this compound on mRNA stability, including quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Mechanism of Action: Disruption of the HuR-mRNA Interaction

This compound functions as a competitive inhibitor of the HuR protein, binding with a dissociation constant (Ki) of approximately 350 nM.[1][2] HuR is a ubiquitously expressed RNA-binding protein that stabilizes a class of mRNAs containing AREs in their 3'-UTRs. By binding to these elements, HuR protects the transcripts from rapid degradation, leading to increased protein expression of key oncogenes and pro-survival factors.

This compound's binding to HuR sterically hinders the interaction between HuR and its target ARE-containing mRNAs.[1] This leads to the exposure of these mRNAs to cellular decay machinery, resulting in their accelerated degradation. The consequences of this are a reduction in the protein levels of several key players in tumorigenesis, ultimately leading to anti-cancer effects such as apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Effects of this compound on mRNA Stability

The primary downstream effect of this compound's interaction with HuR is a quantifiable reduction in the half-life of HuR's target mRNAs. This has been demonstrated for several key transcripts involved in cancer progression.

Table 1: Effect of this compound on the Half-Life of Target mRNAs in HCT-116 Colon Cancer Cells

| Target mRNA | Treatment (20 µM this compound) | Estimated Half-Life (hours) | Fold Decrease in Half-Life | Reference |

| Bcl-2 | DMSO (Control) | ~4.5 | - | [1] |

| This compound | ~2.5 | ~1.8 | [1] | |

| Msi1 | DMSO (Control) | ~5.0 | - | [1] |

| This compound | ~2.0 | ~2.5 | [1] | |

| XIAP | DMSO (Control) | ~4.0 | - | [1] |

| This compound | ~2.0 | ~2.0 | [1] |

Note: The half-life values presented in this table are estimated from the graphical data provided in the referenced publication (Wu et al., 2015), as exact numerical values were not explicitly stated.

In addition to the targets listed above, this compound treatment has been shown to cause a significant decrease in the mRNA levels of MAD2 in thyroid cancer cell lines, suggesting a similar destabilizing effect.[3][4] However, quantitative data on the specific change in MAD2 mRNA half-life is not currently available.

Signaling Pathways Modulated by this compound

The destabilization of specific mRNAs by this compound has significant downstream consequences on cellular signaling pathways that are critical for cancer cell growth and survival. One of the key pathways affected is the Wnt/β-catenin signaling pathway.

Inhibition of the Wnt Signaling Pathway

This compound indirectly inhibits the Wnt signaling pathway by destabilizing the mRNA of Musashi-1 (Msi1).[1] Msi1 is an RNA-binding protein that is a known negative regulator of the Adenomatous Polyposis Coli (APC) tumor suppressor, a central component of the β-catenin destruction complex. By reducing Msi1 levels, this compound treatment leads to increased APC activity, which in turn promotes the degradation of β-catenin and suppresses Wnt signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on mRNA stability.

mRNA Stability Assay (Actinomycin D Chase)

This protocol is used to determine the half-life of a specific mRNA transcript. It involves inhibiting transcription with Actinomycin D and then measuring the decay of the target mRNA over time.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (20 µM final concentration)

-

DMSO (vehicle control)

-

Actinomycin D (5 µg/mL final concentration)

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcription kit

-

qPCR primers for the target mRNA and a stable housekeeping gene (e.g., GAPDH)

-

qPCR master mix and instrument

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with either 20 µM this compound or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 24 hours).

-

Add Actinomycin D to a final concentration of 5 µg/mL to all wells to inhibit transcription. This is time point 0.

-

Harvest cells for RNA extraction at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).

-

Extract total RNA from each sample using TRIzol or a similar method.

-

Perform reverse transcription to synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using primers specific for the target mRNA and the housekeeping gene.

-

Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and relative to the 0-hour time point.

-

Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale.

-

Determine the mRNA half-life (t½) as the time it takes for the mRNA level to decrease by 50%.

Ribonucleoprotein Immunoprecipitation (RNP-IP)

This protocol is used to confirm the interaction between HuR and a specific mRNA and to assess whether this compound can disrupt this interaction in a cellular context.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and RNase inhibitors

-

Anti-HuR antibody (e.g., mouse monoclonal [3A2])

-

Isotype control IgG (e.g., mouse IgG)

-

Protein G agarose or magnetic beads

-

RNA extraction reagents

-

qRT-PCR reagents

Procedure:

-

Treat cells with this compound or DMSO.

-

Lyse the cells and collect the supernatant containing the ribonucleoprotein complexes.

-

Pre-clear the lysate with Protein G beads.

-

Incubate a portion of the lysate with the anti-HuR antibody and another portion with the IgG control overnight at 4°C.

-

Add Protein G beads to immunoprecipitate the antibody-protein-RNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the RNA from the beads and perform RNA extraction.

-

Perform qRT-PCR to quantify the amount of the target mRNA that was co-immunoprecipitated with HuR.

-

Compare the amount of target mRNA in the HuR-IP samples between the this compound treated and DMSO control groups. A decrease in the this compound treated sample indicates disruption of the HuR-mRNA interaction.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to directly measure the binding affinity between HuR and an ARE-containing RNA oligonucleotide and to determine the inhibitory constant (Ki) of this compound.

Materials:

-

Recombinant full-length HuR protein

-

Fluorescently labeled ARE-containing RNA oligonucleotide (e.g., 5'-FAM-labeled Msi1 ARE)

-

Unlabeled competitor ARE RNA

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% Pluronic F-68)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Binding Assay:

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled ARE-RNA probe (e.g., 2 nM).

-

Add increasing concentrations of recombinant HuR protein.

-

Incubate at room temperature for 30 minutes.

-

Measure fluorescence polarization. The increase in polarization reflects the binding of the small fluorescent RNA to the larger HuR protein.

-

Determine the dissociation constant (Kd) from the binding curve.

-

-

Competition Assay:

-

To a mixture of HuR and the fluorescent ARE-RNA probe at concentrations that give a high polarization signal, add increasing concentrations of this compound.

-

Incubate and measure fluorescence polarization.

-

A decrease in polarization indicates that this compound is displacing the fluorescent RNA from HuR.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value.

-

Experimental and logical Workflows

The following diagram illustrates a typical workflow for investigating the effect of this compound on the stability of a putative HuR target mRNA.

Conclusion

This compound represents a promising therapeutic agent that targets the post-transcriptional regulation of gene expression in cancer. Its ability to disrupt the HuR-mRNA interaction leads to the destabilization of key oncogenic transcripts, providing a clear mechanism for its anti-tumor effects. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other molecules that target mRNA stability. Further research to identify the full spectrum of HuR-target mRNAs affected by this compound and to obtain more precise quantitative data on their destabilization will be crucial for the continued development of this class of inhibitors.

References

- 1. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

CMLD-2 Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathway through which CMLD-2, a small molecule inhibitor, induces apoptosis in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling cascade and experimental workflows.

Introduction to this compound

This compound is a coumarin-derived small molecule that acts as a competitive inhibitor of the Hu antigen R (HuR)-adenine-uridine rich elements (ARE) interaction.[1][2] HuR is an RNA-binding protein that is frequently overexpressed in various cancers and contributes to tumorigenesis by stabilizing the mRNA of oncogenes and anti-apoptotic proteins.[3][4] By binding to HuR with a high affinity (Ki ≈ 350 nM), this compound disrupts this interaction, leading to the destabilization of target mRNAs.[3][5] This action selectively induces cell cycle arrest and apoptosis in cancer cells while showing reduced cytotoxicity towards normal cells.[4][6]

The this compound Induced Apoptosis Signaling Pathway

This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. The mechanism is initiated by its direct inhibition of HuR, which leads to a cascade of downstream events culminating in programmed cell death.

Core Mechanism: The primary molecular target of this compound is the RNA-binding protein HuR.[3] In cancer cells, HuR binds to AREs in the 3'-untranslated region (3'-UTR) of various mRNAs, enhancing their stability and promoting their translation.[3] Many of these HuR targets are critical for cell survival and proliferation, including the anti-apoptotic protein Bcl-2 and the X-linked inhibitor of apoptosis (XIAP).[5]

By competitively binding to HuR, this compound prevents it from associating with these target mRNAs.[3][4] This disruption leads to a rapid degradation of the mRNAs for key survival proteins.[5] The subsequent decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL shifts the cellular balance towards apoptosis.[2][6] This imbalance results in mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[7]

The loss of mitochondrial integrity is accompanied by an increased expression of the pro-apoptotic protein Bax.[2][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[7][8] In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase, Caspase-9.[9] Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.[6][10] Active Caspase-3 orchestrates the final stages of apoptosis by cleaving cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The data highlights its preferential cytotoxicity towards tumor cells over normal cells.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| HCT-116 | Colon Cancer | 28.9 | - |

| MiaPaCa2 | Pancreatic Cancer | 18.2 | - |

| WI-38 | Normal Fibroblast | 63.7 | Approx. 2-fold higher than cancer cells.[5] |

| CCD 841 CoN | Normal Colon Epithelial | 63.7 | Approx. 2-fold higher than cancer cells.[6] |

| H1299 | Non-Small Cell Lung | Not specified | Effective at 30 µM.[6] |

| A549 | Non-Small Cell Lung | Not specified | Effective at 30 µM.[6] |

| SW1736, 8505C, BCPAP, K1 | Thyroid Cancer | ~35 | Median effective dose.[4] |

Table 2: Effects of this compound on Cell Cycle and Protein Expression

| Parameter | Cell Line(s) | Treatment | Observation |

|---|---|---|---|

| Cell Cycle | H1299 | 30 µM this compound | 23-27% increase in G1 phase population.[6] |

| A549 | 30 µM this compound | 17-22% increase in G1 phase population.[6] | |

| Protein Expression | H1299, A549 | 30 µM this compound | Decreased: HuR, Bcl-2, Bcl-XL, Cyclin E.[2][6] |

| H1299, A549 | 30 µM this compound | Increased: Bax, p27.[2][6] | |

| Apoptosis Markers | H1299, A549 | 30 µM this compound | Marked activation of Caspase-9 and Caspase-3; PARP cleavage.[6] |

| K1 (Thyroid) | 35 µM this compound | 11-fold increase in cleaved-PARP.[4] |

| | SW1736, 8505C (Thyroid) | 35 µM this compound | 7-fold increase in cleaved-PARP.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.

4.1 Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

1. Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[11]

-

2. Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 75 µM) or DMSO as a vehicle control.[4] Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

4. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

5. Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

6. Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value using appropriate software.

4.2 Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

1. Cell Lysis: Treat cells with this compound for the specified duration. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

3. SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

5. Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., HuR, Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

-

7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

8. Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

9. Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.[12]

4.3 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

1. Cell Preparation: Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with this compound for the desired time.[11]

-

2. Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

3. Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

4. Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

6. Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of CMLD-2 in G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor CMLD-2 and its function in inducing G1 cell cycle arrest in cancer cells. It details the underlying mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction: this compound as a Novel HuR-Targeted Anticancer Agent

This compound is a small molecule inhibitor that has demonstrated significant antitumor activity across various cancer cell lines, including non-small cell lung cancer (NSCLC), colon, and pancreatic cancers.[1][2] It functions by disrupting the interaction between the Human antigen R (HuR) protein and AU-rich elements (AREs) within the 3'-untranslated region (3'-UTR) of target mRNAs.[2] HuR, an RNA-binding protein, is frequently overexpressed in cancerous tissues and enhances the stability and translation of mRNAs encoding for proteins crucial to tumor progression, such as oncoproteins and cell cycle regulators.[2][3] By inhibiting HuR, this compound effectively downregulates these oncogenic proteins, leading to suppressed tumor growth, induction of apoptosis, and a significant arrest of cells in the G1 phase of the cell cycle.[4] This targeted action makes this compound a promising candidate for further preclinical and clinical development in cancer therapeutics.

Mechanism of Action: Inducing G1 Arrest via HuR Inhibition

This compound competitively binds to the HuR protein, preventing it from associating with its target ARE-containing mRNAs.[2][5] This disruption leads to the destabilization and reduced translation of mRNAs for key proteins that promote cell cycle progression. The primary mechanism by which this compound induces G1 arrest involves the modulation of critical cell cycle regulators:

-

Upregulation of p27 (CDKN1B): The mRNA of the cyclin-dependent kinase inhibitor p27 is a known target of HuR. This compound treatment leads to a significant increase in both p27 mRNA and protein expression.[1][3] p27 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK4/6, which are essential for the transition from G1 to S phase.[6][7] By increasing p27 levels, this compound effectively puts a brake on the cell cycle machinery.

-

Downregulation of Cyclin E: In conjunction with increased p27, this compound treatment results in a marked reduction in the protein levels of Cyclin E.[1][5] Cyclin E forms a complex with CDK2, which phosphorylates the retinoblastoma (Rb) protein, a critical step for cells to advance into the S phase.[8] The reduction of Cyclin E further ensures that the G1 checkpoint is not bypassed.

This dual action—increasing a key inhibitor (p27) while decreasing a critical promoter (Cyclin E)—converges to halt the cell cycle in the G1 phase, preventing DNA replication and subsequent cell division.[1]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on cancer cell viability, cell cycle distribution, and molecular targets as reported in key studies.

Table 1: Cytotoxicity (IC50) of this compound in Human Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| HCT-116 | Colon Cancer | 28.9 | [1] |

| MiaPaCa2 | Pancreatic Cancer | 18.2 | [1] |

| H1299 | Non-Small Cell Lung Cancer | ~30 (Effective Dose) | [1] |

| A549 | Non-Small Cell Lung Cancer | ~30 (Effective Dose) | [1] |

| WI-38 | Normal Fibroblast | 63.7 | [1] |

| CCD 841 CoN | Normal Colon Epithelial | 63.7 |[1] |

Note: The IC50 values for normal cells were approximately two-fold higher than for cancer cells, indicating a degree of tumor selectivity.[1]

Table 2: this compound-Induced G1 Phase Cell Cycle Arrest

| Cell Line | Treatment | Time Point | % Increase in G1 Phase (vs. DMSO) | Reference |

|---|---|---|---|---|

| H1299 | 30 µM this compound | 24 h | 23% | [1] |

| H1299 | 30 µM this compound | 48 h | 27% | [1] |

| A549 | 30 µM this compound | 24 h | 17% | [1] |

| A549 | 30 µM this compound | 48 h | 22% | [1] |

| MRC-9 (Normal) | 30 µM this compound | 24 h | 14% | [1] |

| MRC-9 (Normal) | 30 µM this compound | 48 h | 6% | [1] |

| CCD16 (Normal) | 30 µM this compound | 24/48 h | 5% |[1] |

Note: this compound induced a more significant G1 arrest in tumor cells compared to normal cells.[1][9]

Table 3: Modulation of Key Regulatory Proteins and mRNAs by this compound

| Target | Molecule Type | Effect | Cell Line | Reference |

|---|---|---|---|---|

| HuR | mRNA & Protein | Reduction | H1299 | [1][3] |

| p27 | mRNA & Protein | Increase | H1299 | [1][3] |

| Cyclin E | Protein | Reduction | H1299, A549 | [1][5] |

| Bcl-2 | mRNA & Protein | Reduction | H1299 | [1][3] |

| Bax | Protein | Increase | H1299, A549 |[5] |

Detailed Experimental Protocols

The following are standardized protocols for the key experiments used to investigate the effects of this compound.

This protocol is used to determine the IC50 value of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 µM to 100 µM) and a DMSO vehicle control for 24, 48, or 72 hours.

-

Staining (Crystal Violet Method):

-

Wash cells gently with PBS.

-

Fix the cells with 10% formalin for 15 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Wash thoroughly with water and allow to air dry.

-

Solubilize the stain with 10% acetic acid.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[10]

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Plate 1x10^6 cells in a 6-well dish, allow to attach, and treat with 30 µM this compound or DMSO for 24 and 48 hours.[1]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

This protocol is for analyzing the expression levels of proteins like HuR, p27, and Cyclin E.

-

Protein Extraction:

-

Treat cells with this compound as described above.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]

-

Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation at 14,000 rpm for 20 minutes at 4°C.[11]

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-20% SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[14]

-

Antibody Incubation:

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or α-Tubulin).

Visualizing Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key molecular pathway and experimental workflows.

Caption: this compound inhibits HuR, increasing p27 and decreasing Cyclin E, leading to G1 arrest.

References

- 1. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. origene.com [origene.com]

- 13. brd.nci.nih.gov [brd.nci.nih.gov]

- 14. Western blot protocol | Abcam [abcam.com]

The Small Molecule CMLD-2: A Technical Guide to its Mechanism and Impact on Oncogenic Protein Expression

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CMLD-2, a small molecule inhibitor targeting the RNA-binding protein Hu antigen R (HuR). It details the compound's mechanism of action, its quantifiable effects on the expression of key oncogenic proteins, and the experimental protocols used to validate these findings.

Executive Summary

Hu antigen R (HuR), encoded by the ELAVL1 gene, is an RNA-binding protein that plays a critical role in tumorigenesis by stabilizing the messenger RNA (mRNA) of numerous proteins involved in cell proliferation, survival, and angiogenesis.[1] Overexpression of HuR is a common feature in a wide range of cancers and is often correlated with aggressive disease, drug resistance, and poor prognosis.[1][2] this compound is a coumarin-derived small molecule identified as a potent disruptor of the interaction between HuR and its target mRNAs.[3] By competitively binding to HuR, this compound prevents the stabilization of oncogenic transcripts, leading to their degradation and a subsequent reduction in the synthesis of their corresponding proteins. This action induces cell cycle arrest, apoptosis, and autophagy in cancer cells, highlighting its therapeutic potential.[3][4]

Core Mechanism of Action: Disruption of the HuR-mRNA Complex

The primary mechanism of this compound involves the direct inhibition of the HuR protein's ability to bind to Adenine and Uridine-rich elements (AREs) located in the 3'-untranslated region (3'-UTR) of its target mRNAs.[1][5] In normal cellular function, HuR binding to these AREs protects the transcripts from degradation and promotes their translation.[4] this compound competitively binds to HuR (Ki of approximately 350 nM), preventing the formation of the HuR-ARE ribonucleoprotein (RNP) complex.[1][4] This disruption leaves the oncogenic mRNAs vulnerable to cellular decay mechanisms, effectively silencing their expression at a post-transcriptional level.[4]

Caption: this compound mechanism of action, disrupting HuR-mRNA interaction.

Quantitative Effects of this compound on Oncogenic Protein and mRNA Expression

This compound treatment leads to a dose-dependent decrease in the protein and mRNA levels of several key HuR targets. The effects have been quantified in various cancer cell lines.

Impact on Anti-Apoptotic and Pro-Apoptotic Proteins

This compound shifts the balance towards apoptosis by downregulating key survival proteins and upregulating pro-apoptotic factors.[2] This is a primary contributor to its cytotoxic effects on cancer cells.[4]

| Protein Target | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Citation |

| Bcl-2 | HCT-116 | 20 µM | 48h | Dose-dependent protein decrease | [4] |

| H1299 | 30 µM | 24-48h | Significant protein and mRNA reduction | [2] | |

| Bcl-XL | H1299, A549 | 30 µM | 48h | Protein expression reduced | [2] |

| XIAP | HCT-116 | 20 µM | 48h | Dose-dependent protein decrease | [4] |

| Bax | H1299, A549 | 30 µM | 48h | Protein expression increased | [2] |

| Cleaved PARP | HCT-116 | 50 µM | 48h | Obvious increase (apoptosis marker) | [4] |

| Thyroid Cancer Cells | 35 µM | 72h | 2.5 to 11-fold increase | [6] | |

| Cleaved Caspase-3 | HCT-116 | 50 µM | 48h | Subtle increase | [4] |

| H1299, A549 | 30 µM | 48h | Marked activation | [2] | |

| Cleaved Caspase-9 | H1299, A549 | 30 µM | 48h | Marked activation | [2] |

Impact on Wnt Signaling and Cell Cycle Regulators

This compound also affects proteins involved in critical signaling pathways and cell cycle control.

| Protein/mRNA Target | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Citation |

| Msi1 | HCT-116 | 20 µM | 48h | Dose-dependent protein decrease | [4] |

| Wnt Signaling | HCT-116 | 20 µM | 24h | Significant inhibition in reporter assay | [4] |

| Cyclin E | H1299, A549 | 30 µM | 48h | Protein expression reduced | [2] |

| p27 | H1299 | 30 µM | 24-48h | mRNA and protein expression increased | [2] |

| MAD2 | Thyroid Cancer Cells | 35 µM | 48h | Strong decrease in mRNA and protein levels | [6] |

Detailed Experimental Protocols

The validation of this compound's effect on oncogenic protein expression relies on a set of standard and specialized molecular biology techniques.

Western Blot for Protein Expression Analysis

This technique is used to measure the relative abundance of specific proteins in cell lysates.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116, H1299) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) or DMSO as a vehicle control for a specified duration (e.g., 48 hours).[4]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-XIAP, anti-cleaved PARP, anti-α-Tubulin as a loading control) overnight at 4°C.[4]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

RNA Immunoprecipitation (RNP-IP) Assay

This assay directly demonstrates that this compound disrupts the physical interaction between HuR and its target mRNAs in vivo.[4]

-

Cell Treatment: Treat HCT-116 cells with this compound (e.g., 20 µM), a negative control compound, or DMSO for a specified time.[4]

-

Cross-linking: Cross-link RNA-protein complexes within the cells using formaldehyde.

-

Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an anti-HuR antibody (or a non-specific IgG as a negative control) to pull down HuR and any bound RNA.[4]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.

-

Elution and Reverse Cross-linking: Elute the RNP complexes from the beads and reverse the cross-links by heating.

-

RNA Purification: Purify the RNA from the immunoprecipitated material.

-

qRT-PCR: Use quantitative real-time PCR with primers specific for target mRNAs (e.g., Msi1, XIAP) to quantify the amount of each mRNA that was bound to HuR.[4]

-

Analysis: Normalize the results to the input RNA and compare the amount of target mRNA immunoprecipitated from this compound-treated cells versus control cells. A significant reduction indicates disruption of the HuR-mRNA interaction.

Caption: Workflow for RNA Immunoprecipitation (RNP-IP) assay.

Luciferase Reporter Assay for mRNA Stability

This assay measures the effect of this compound on the stability of a specific mRNA 3'-UTR.

-

Construct Preparation: Clone the 3'-UTR ARE from a target gene (e.g., Bcl-2) downstream of a luciferase reporter gene in a plasmid vector.[4]

-

Transfection: Transiently transfect cancer cells (e.g., HCT-116) with the luciferase reporter construct.

-

Treatment: After transfection, treat the cells with this compound (e.g., 20 µM) or DMSO for a set period (e.g., 24 hours).[4]

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: A decrease in luciferase activity in this compound-treated cells compared to controls indicates that the compound has destabilized the mRNA via its interaction with the cloned 3'-UTR.[4]

Conclusion

This compound represents a promising therapeutic agent that targets the oncogenic activity of the RNA-binding protein HuR. By disrupting the HuR-ARE interaction, this compound effectively downregulates the expression of a suite of proteins essential for cancer cell survival, proliferation, and signaling. Its ability to decrease levels of anti-apoptotic proteins like Bcl-2 and XIAP while inducing apoptosis markers provides a clear mechanism for its observed cytotoxicity in cancer cell lines.[2][4] The detailed protocols and quantitative data presented in this guide offer a robust framework for further investigation and development of this compound and other HuR-targeted therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on CMLD-2 for Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Emerging research has identified the RNA-binding protein HuR as a key regulator of inflammatory and nociceptive pathways, making it a promising target for novel analgesics. CMLD-2, a small molecule inhibitor of HuR, has shown potential in preclinical models by modulating the activity of sensory neurons and alleviating pain-related behaviors. This document provides an in-depth technical overview of the early-stage research on this compound and other HuR inhibitors for the treatment of neuropathic pain, focusing on its mechanism of action, preclinical data, and detailed experimental methodologies.

Core Mechanism of Action: HuR Inhibition

HuR is an RNA-binding protein that stabilizes target messenger RNAs (mRNAs) containing AU-rich elements (AREs) in their 3'-untranslated regions. Many of these target mRNAs encode for proteins involved in inflammation and pain signaling, such as cytokines and chemokines. In the context of nerve injury, the activation of microglia and other immune cells leads to the production of pro-inflammatory mediators that drive neuropathic pain. HuR promotes the expression of these inflammatory molecules.

This compound acts as a competitive inhibitor of the HuR-ARE interaction, with a reported Ki of approximately 350 nM[1]. By disrupting this interaction, this compound prevents the stabilization of target mRNAs, leading to their degradation and a subsequent reduction in the synthesis of pro-inflammatory and pro-nociceptive proteins. Pharmacological inhibition of HuR with this compound has been shown to reduce the activity of both mouse and human sensory neurons and to diminish behavioral responses associated with nerve growth factor (NGF)- and interleukin-6 (IL-6)-induced allodynia in mice[2].

Preclinical Data on HuR Inhibition in Neuropathic Pain

While specific quantitative data for this compound in neuropathic pain models is emerging, extensive studies on a similar novel small molecule HuR inhibitor, SRI-42127, provide a strong proof-of-concept for this therapeutic strategy. The following tables summarize key findings from preclinical studies on SRI-42127 in a spared nerve injury (SNI) model of neuropathic pain in mice.

Table 1: Effect of the HuR Inhibitor SRI-42127 on Mechanical Allodynia

| Treatment Group | Time Point | Paw Withdrawal Threshold (g) |

| Vehicle | 3 hours post-SNI | Significantly lower than baseline |

| SRI-42127 (10 mg/kg) | 3 hours post-SNI | Significant reduction in mechanical allodynia compared to vehicle[3] |

| Vehicle | Chronic phase (days past injury) | Persistently low |

| SRI-42127 (10 mg/kg) | Chronic phase (days past injury) | Significant reversal of mechanical allodynia[3][4] |

Table 2: Effect of SRI-42127 on Pro-inflammatory Cytokine and Chemokine Expression in the Lumbar Spinal Cord

| Target Gene | Treatment Group | Fold Change vs. Sham |

| IL-6 | Vehicle | Increased |

| IL-6 | SRI-42127 | Significantly reduced compared to vehicle[4] |

| TNF-α | Vehicle | Increased |

| TNF-α | SRI-42127 | Significantly reduced compared to vehicle[4] |

| IL-1β | Vehicle | Increased |

| IL-1β | SRI-42127 | Significantly reduced compared to vehicle[4] |

| CCL2 | Vehicle | Increased |

| CCL2 | SRI-42127 | Significantly reduced compared to vehicle[4] |

Table 3: Effect of SRI-42127 on Spinal Cord Microglia and Macrophage Populations

| Cell Population | Treatment Group | Finding |

| Infiltrating Macrophages | SRI-42127 | Reduction in the lumbar spinal cord[4] |

| Microglia expressing IL-6, TNF-α, IL-1β, and CCL2 | SRI-42127 | Concomitant decrease in these populations[4] |

Experimental Protocols

Spared Nerve Injury (SNI) Model

The spared nerve injury model is a widely used preclinical model to induce robust and long-lasting neuropathic pain.

-

Animal Preparation: Adult male and female mice are anesthetized.

-

Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are tightly ligated with suture and then severed distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.

-

Closure: The muscle and skin layers are closed.

-

Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration that does not interfere with the assessment of neuropathic pain behaviors.

Behavioral Testing: Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is assessed using von Frey filaments.

-

Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a specified period.

-

Filament Application: A series of calibrated von Frey filaments with increasing bending forces are applied to the lateral aspect of the plantar surface of the hind paw (the territory of the intact sural nerve).

-

Response Assessment: A positive response is recorded as a brisk withdrawal or flinching of the paw upon filament application.

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Molecular and Cellular Analyses

-

Tissue Collection: At specified time points post-SNI, animals are euthanized, and the lumbar spinal cord and plasma are collected.

-

Quantitative PCR (qPCR): RNA is extracted from the spinal cord tissue, reverse-transcribed to cDNA, and used for qPCR to quantify the mRNA expression levels of pro-inflammatory cytokines and chemokines.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Protein lysates from the spinal cord and plasma samples are used to measure the concentration of inflammatory mediators.

-

Flow Cytometry: Spinal cord tissue is dissociated into a single-cell suspension. Cells are then stained with fluorescently labeled antibodies against specific cell surface markers for microglia and macrophages, as well as intracellular cytokines, to identify and quantify different cell populations.

-

Immunohistochemistry: Spinal cord sections are prepared and stained with antibodies to visualize the localization and expression of proteins of interest, such as HuR and inflammatory markers, within the tissue.

Visualizations

Signaling Pathway of HuR in Neuropathic Pain

Caption: HuR-mediated signaling in neuropathic pain and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.

Conclusion

The inhibition of the RNA-binding protein HuR presents a novel and promising therapeutic strategy for the treatment of neuropathic pain. Early-stage research with the HuR inhibitor this compound and more extensive preclinical data with the related compound SRI-42127 demonstrate that targeting this pathway can effectively reduce neuroinflammation and alleviate pain hypersensitivity in animal models. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other HuR inhibitors as potential first-in-class therapeutics for this challenging condition. Further research is warranted to fully elucidate the efficacy, safety, and translational potential of this compound in neuropathic pain.

References

- 1. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RNA-Binding Protein HuR Is Integral to the Function of Nociceptors in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the RNA Regulator HuR by SRI-42127 Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the RNA Regulator HuR by SRI-42127 Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of CMLD-2 in Inflammatory Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammatory diseases represent a significant burden on global health, and the need for novel therapeutic strategies is paramount. The RNA-binding protein HuR (Hu antigen R) has emerged as a critical regulator of inflammatory responses through its post-transcriptional control of key inflammatory mediators. CMLD-2, a small molecule inhibitor of HuR, has demonstrated promising activity in preclinical cancer models. This technical guide explores the scientific rationale and preliminary evidence supporting the investigation of this compound as a potential therapeutic agent for inflammatory diseases. While direct preclinical studies of this compound in inflammatory models are not yet available, this document will detail its mechanism of action, the role of HuR in inflammation, and the promising results from other HuR inhibitors in relevant disease models.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule compound identified as a potent inhibitor of the interaction between the HuR protein and its target messenger RNAs (mRNAs).[1][2] HuR is a ubiquitously expressed RNA-binding protein that plays a crucial role in the post-transcriptional regulation of a wide array of genes involved in cellular processes such as proliferation, stress response, and apoptosis.[3] It primarily functions by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, thereby stabilizing them and/or modulating their translation.[4]

In numerous cancers, the overexpression and cytoplasmic localization of HuR contribute to tumor progression by stabilizing the mRNAs of proto-oncogenes and anti-apoptotic factors.[5][6] this compound has been shown to disrupt this interaction, leading to the destabilization of HuR target mRNAs and subsequent downregulation of their protein products.[2] This mechanism underlies its observed anti-tumor activity in various cancer cell lines.[4]

The Role of HuR in Inflammatory Signaling Pathways

The involvement of HuR in the regulation of inflammatory responses is well-documented.[3][7] HuR is a key player in the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes that are central to the inflammatory cascade. Chronic activation and cytoplasmic accumulation of HuR are associated with a pro-inflammatory state.[1]

Key inflammatory mediators regulated by HuR include:

-

Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine involved in systemic inflammation.[8]

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in chronic inflammation.[9]

-

Interleukin-8 (IL-8): A potent chemoattractant for neutrophils.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[6]

By stabilizing the mRNAs of these and other inflammatory molecules, HuR amplifies and sustains the inflammatory response.[1][3] Therefore, inhibition of HuR presents a compelling therapeutic strategy for a wide range of inflammatory diseases.

Preclinical Evidence for HuR Inhibition in Inflammatory Diseases

While direct preclinical data for this compound in inflammatory disease models are not yet publicly available, studies on other small molecule HuR inhibitors have provided proof-of-concept for this therapeutic approach.

| HuR Inhibitor | Disease Model | Key Findings |

| SRI-42127 | Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Attenuated glial activation and suppressed the production of pro-inflammatory mediators including IL-1β, IL-6, and TNF-α.[1][5][10] |

| MS-444 | Dextran sulfate sodium (DSS)-induced colitis in mice (a model for inflammatory bowel disease) | Results were context-dependent, showing exacerbation of inflammation in this specific model, highlighting the complex role of HuR in gut immunity.[11] |

| DHTS (Dihydrotanshinone I) | In vitro models of inflammation | Inhibited the HuR-RNA interaction and reduced TNF-α expression in breast cancer cell lines.[8][12] |

| Tanshinone Mimics (TMs) | In vitro and in vivo models | Showed promising inhibitory activity against HuR and modulated the immune response in murine and human macrophages.[7] |

These studies, particularly with SRI-42127, demonstrate that inhibiting HuR can effectively dampen inflammatory responses in vivo. The contrasting results with MS-444 in the colitis model underscore the importance of further research to understand the tissue-specific roles of HuR and to select appropriate patient populations for HuR-targeted therapies.

Quantitative Data on this compound (from in vitro cancer studies)

The following table summarizes the available quantitative data for this compound from in vitro studies in cancer cell lines. This data provides insight into its potency as a HuR inhibitor.

| Cell Line | Assay | Endpoint | Result |

| HCT-116 (Colon Cancer) | Fluorescence Polarization | Ki for HuR-ARE interaction | ~350 nM[2] |

| HCT-116 (Colon Cancer) | RNP IP Assay (20 µM this compound) | Inhibition of HuR binding to Msi1 mRNA | Significant reduction[2] |